

Spectroscopic Profile of 2-Chloro-N-methoxy-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylacetamide

Cat. No.: B1631021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, **2-Chloro-N-methoxy-N-methylacetamide** (CAS No: 67442-07-3). The information presented herein is intended to support research and development activities by providing detailed spectroscopic and procedural information.

Molecular Structure and Properties

2-Chloro-N-methoxy-N-methylacetamide is a Weinreb amide with the molecular formula $C_4H_8ClNO_2$ and a molecular weight of 137.56 g/mol. Its structure is characterized by a central acetamide backbone with a chlorine substituent on the alpha-carbon and methoxy and methyl groups on the amide nitrogen. This compound typically appears as a white to light yellow solid with a melting point in the range of 39-41 °C.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Chloro-N-methoxy-N-methylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.24	Singlet	2H	-CH ₂ Cl
3.74	Singlet	3H	-OCH ₃
3.22	Singlet	3H	-NCH ₃

Solvent: CDCl₃,
Spectrometer
Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~168	C=O (Amide Carbonyl)
~62	-OCH ₃
~42	-CH ₂ Cl
~34	-NCH ₃

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, sourced from a sample provided by Alfa Aesar, Thermo Fisher Scientific. While the full experimental spectrum is not publicly available, the predicted key absorption bands are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950-2850	C-H stretch (alkyl)
~1680	C=O stretch (amide)
~1450	C-H bend (alkyl)
~1100	C-O stretch (methoxy)
~750	C-Cl stretch

Note: These are predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion
138	[M+H] ⁺
Ionization Method: Chemical Ionization (CI)	

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **2-Chloro-N-methoxy-N-methylacetamide (5-10 mg)**
- Deuterated chloroform (CDCl₃)

- NMR tube
- Pipette
- Vortex mixer (optional)

Procedure:

- Accurately weigh 5-10 mg of **2-Chloro-N-methoxy-N-methylacetamide** and transfer it into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of CDCl_3 to the NMR tube.
- Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A vortex mixer can be used for a short duration if necessary.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For the ^{13}C NMR spectrum, use a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay may be required.
- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Chloro-N-methoxy-N-methylacetamide** (solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

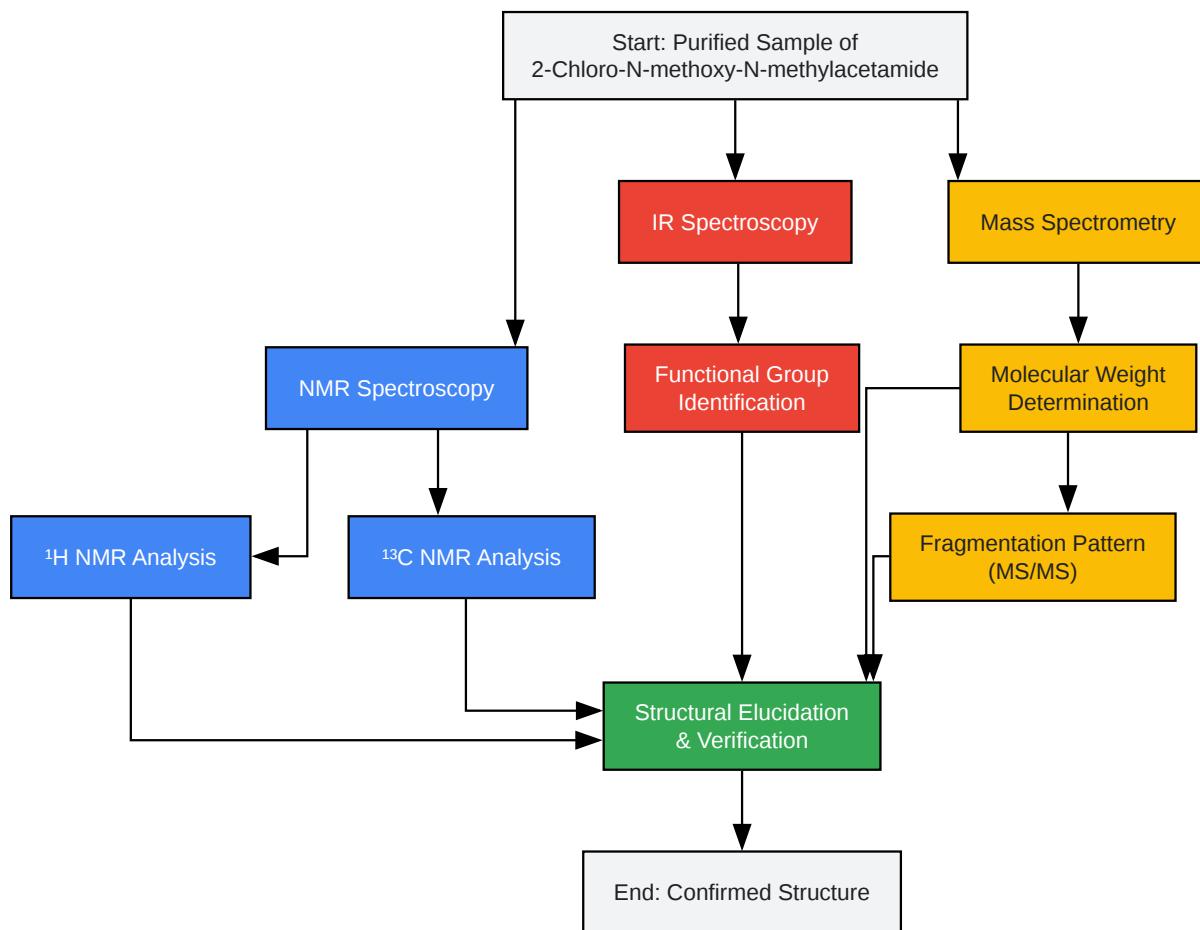
- Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small amount of solid **2-Chloro-N-methoxy-N-methylacetamide** onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
- Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

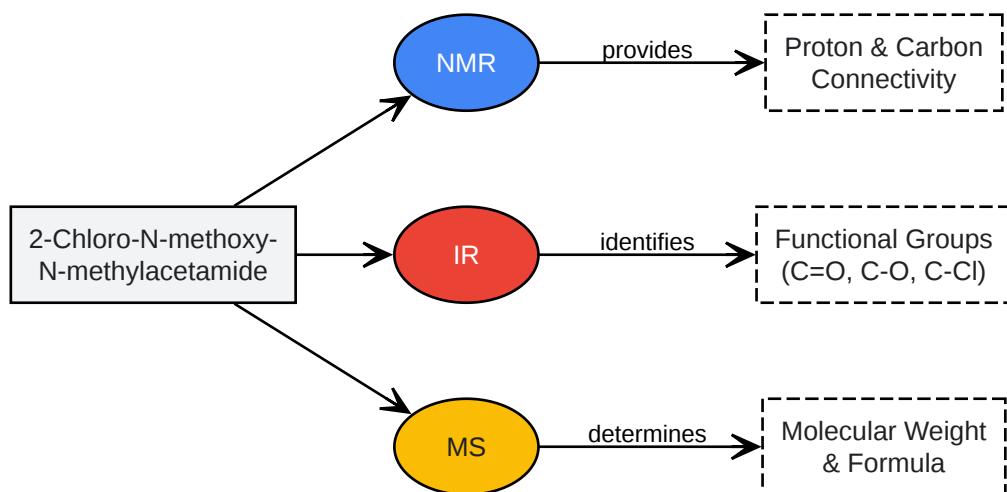
Materials:

- **2-Chloro-N-methoxy-N-methylacetamide**
- Appropriate solvent (e.g., methanol, acetonitrile)


- Vials
- Syringe and filter (if necessary)
- Mass spectrometer (e.g., with Chemical Ionization or Electrospray Ionization source)

Procedure:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution to the low $\mu\text{g/mL}$ or ng/mL range may be necessary depending on the instrument's sensitivity.
- If the solution contains any particulate matter, filter it through a syringe filter to prevent clogging of the instrument.
- Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system like an HPLC or GC.
- Acquire the mass spectrum in positive ion mode. For Chemical Ionization (CI), methane or isobutane can be used as the reagent gas. For Electrospray Ionization (ESI), the mobile phase will influence ionization.
- Analyze the resulting spectrum for the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$) to confirm the molecular weight.
- If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can provide further structural information.


Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of **2-Chloro-N-methoxy-N-methylacetamide** and the relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Chloro-N-methoxy-N-methylacetamide**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-N-methoxy-N-methylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631021#spectroscopic-data-nmr-ir-ms-of-2-chloro-n-methoxy-n-methylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com